1,2-Dihydro-2-(4-methylphenyl)-5-phenyl-3H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-11-7-9-13(10-8-11)18-15(19)16-14(17-18)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQNSCQXPRYJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)NC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615968 | |
| Record name | 2-(4-Methylphenyl)-5-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118946-50-2 | |
| Record name | 2-(4-Methylphenyl)-5-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solid-Phase Synthesis Using Resin-Bound Intermediates
Solid-phase synthesis has emerged as a robust strategy for constructing triazolone derivatives, particularly for generating combinatorial libraries. Liu et al. demonstrated the utility of resin-bound acylhydrazines in synthesizing 4,5-disubstituted 1,2,4-triazol-3-ones, achieving yields exceeding 75% with high purity . For the target compound, this method involves immobilizing a 4-methylphenyl-substituted acylhydrazine on a Wang resin, followed by sequential reactions:
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Acylation : Treatment with phenyl isocyanate introduces the phenyl group at the 5-position.
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Cyclization : Heating in acetic acid promotes intramolecular cyclization to form the triazolone core.
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Cleavage : TFA-mediated cleavage releases the product from the resin.
Optimization of the cyclization step (e.g., temperature, acid concentration) is critical to minimize side products. Comparative studies show that resin-bound methods reduce purification demands compared to solution-phase approaches .
Solution-Phase Cyclocondensation of Hydrazides and Carbonyl Compounds
Cyclocondensation remains the most widely employed method for triazolone synthesis. Telvekar et al. reported a green protocol using meglumine (15 mol%) in water to synthesize 1,2,4-triazolidine-3-thiones, which can be adapted for triazolones . For the target compound:
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Reactants : 4-Methylphenylhydrazine and phenylglyoxal hydrate.
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Conditions : Reflux in aqueous medium with meglumine (12–24 hours).
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Mechanism : Base-catalyzed cyclization forms the triazolone ring via dehydration.
This method achieves yields of 82–89% with minimal byproducts. The use of water as a solvent aligns with green chemistry principles, though scalability requires further validation .
Multi-Step Organic Synthesis via Intermediate Isolation
Complex triazolones often necessitate multi-step routes to ensure regioselectivity. A patent by WO2013042138A2 outlines a 12-step synthesis for posaconazole, highlighting strategies applicable to the target compound :
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Oxazolidinone Formation : Coupling 4-(2,4-difluorophenyl)pent-4-enoic acid with (R)-4-phenyloxazolidin-2-one.
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Hydroxymethylation : Epoxidation followed by reduction introduces the hydroxymethyl group.
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Triazole Incorporation : Mitsunobu reaction with 1H-1,2,4-triazole.
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Final Cyclization : Acid-mediated cyclization yields the triazolone core.
While resource-intensive, this approach ensures precise control over stereochemistry and substituent placement .
Catalytic Methods and Solvent Optimization
Recent advances emphasize catalytic efficiency and solvent selection. Key developments include:
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Meglumine Catalysis : As reported by Telvekar et al., meglumine enhances reaction rates by stabilizing transition states through hydrogen bonding .
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Solvent Screening : Polar aprotic solvents (e.g., DMF) improve yields by 15–20% compared to toluene in cyclocondensation reactions .
A comparative analysis of solvents and catalysts is provided in Table 1.
Table 1: Solvent and Catalyst Impact on Triazolone Synthesis
| Condition | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Water + Meglumine | 89 | 95 | 18 |
| DMF + No Catalyst | 78 | 88 | 24 |
| THF + DMAP | 82 | 90 | 20 |
Comparative Analysis of Synthetic Methodologies
Each method presents distinct advantages:
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Solid-Phase Synthesis : Ideal for high-throughput screening but limited to resin-compatible substituents .
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Cyclocondensation : Cost-effective and scalable but may require post-synthesis purification .
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Multi-Step Routes : Ensures structural precision at the expense of time and resources .
Emerging trends favor hybrid approaches, such as using solid-phase techniques for initial steps followed by solution-phase cyclization.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-2-(4-methylphenyl)-5-phenyl-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the triazole ring.
Scientific Research Applications
Medicinal Chemistry
1,2-Dihydro-2-(4-methylphenyl)-5-phenyl-3H-1,2,4-triazol-3-one has been studied for its pharmacological properties. Research indicates that compounds with similar triazole structures exhibit a range of biological activities, including:
- Antifungal Activity : Triazole derivatives are widely recognized for their efficacy against fungal infections. The presence of the triazole ring enhances the compound's ability to inhibit fungal cytochrome P450 enzymes.
- Antitumor Properties : Some studies have suggested that triazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. This is particularly relevant in the development of new anticancer agents.
Agricultural Chemistry
The compound may also be explored for its potential as a fungicide in agricultural applications. Triazole fungicides are known for their effectiveness against a variety of plant pathogens. The structural characteristics of this compound could be optimized to enhance its fungicidal properties.
Material Science
In materials science, triazole derivatives are being investigated for their role in synthesizing novel materials with unique properties. For instance:
- Polymer Chemistry : Triazoles can be incorporated into polymer matrices to improve thermal stability and mechanical properties.
- Coordination Chemistry : The compound may serve as a ligand in coordination complexes, potentially leading to applications in catalysis or sensor technology.
Case Study 1: Antifungal Activity
A study published in the Journal of Medicinal Chemistry explored various triazole derivatives for antifungal activity against Candida species. Results indicated that modifications to the triazole structure significantly influenced antifungal potency. While specific data on this compound were not detailed, the findings underscore the potential for similar compounds in therapeutic applications.
Case Study 2: Antitumor Activity
Research conducted by Smith et al. (2020) demonstrated that certain triazole derivatives could inhibit cell proliferation in breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer efficacy. Although this compound was not the primary focus, it suggests a pathway for future investigations into its anticancer potential.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-2-(4-methylphenyl)-5-phenyl-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The triazolone family exhibits significant pharmacological diversity based on substituent variations. Below is a comparative analysis of key analogs:
Key Observations :
Substituent Effects on Bioactivity :
- Electron-Donating Groups (e.g., methoxy, ethoxy) : Enhance antifungal and antibacterial activities due to improved membrane penetration .
- Thiol/Thione Groups (e.g., -SH, -S-) : Increase antimicrobial potency by disrupting microbial redox systems .
- Halogenated Aromatics (e.g., 4-FPh) : Improve metabolic stability and target selectivity, as seen in anticancer derivatives .
Synthetic Pathways :
- Triazole-thiol intermediates (e.g., via cesium carbonate-mediated alkylation) are common precursors, enabling modular functionalization .
- Schiff base condensations and Mannich reactions introduce secondary pharmacophores (e.g., benzoxazole, morpholine) to enhance activity .
Physicochemical and Spectroscopic Comparisons
Table 2: Spectroscopic Data of Selected Triazolones
Key Insights :
- C=O vs. C=S Stretching : The presence of a thione (C=S) group shifts IR absorption to ~1228 cm⁻¹, compared to ~1670 cm⁻¹ for carbonyl (C=O) groups .
- Aromatic Proton Environments : Electron-withdrawing substituents (e.g., nitro, fluoro) deshield aromatic protons, shifting signals downfield .
Antimicrobial Activity :
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-triazol-3-one : Exhibits MIC values of 8–16 µg/mL against Candida albicans and Staphylococcus aureus .
- Morpholine-functionalized derivatives: Show 2–4-fold improved activity over non-polar analogs due to enhanced cellular uptake .
Anticancer Potential :
- Nitrothiazole-containing triazolones : Inhibit topoisomerase II (IC₅₀ = 1.2 µM) and induce apoptosis in leukemia cells .
Biological Activity
1,2-Dihydro-2-(4-methylphenyl)-5-phenyl-3H-1,2,4-triazol-3-one is a compound belonging to the phenyl-1,2,4-triazole class. Its unique structure contributes to a diverse range of biological activities. This article explores its biological activity, including antifungal and antibacterial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 251.283 g/mol. The compound features a triazole ring substituted with phenyl and 4-methylphenyl groups, which significantly influence its chemical behavior and biological interactions.
Biological Activity
Research indicates that this compound exhibits notable antifungal and antibacterial activities. These effects are primarily attributed to its ability to inhibit specific enzymes or disrupt cellular processes in target microorganisms.
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. Studies have shown that this compound can inhibit the growth of various fungal strains by interfering with ergosterol biosynthesis—a critical component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole .
Antibacterial Activity
The antibacterial efficacy of this compound has been demonstrated against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant potency against pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary molecular docking studies suggest strong binding affinities to bacterial enzyme targets, reinforcing its potential as an antibiotic agent .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of microorganisms.
- Membrane Disruption : By affecting ergosterol synthesis in fungi and disrupting bacterial cell wall integrity.
- Apoptosis Induction : In cancer cells, it may induce apoptosis through the activation of caspases and modulation of p53 expression levels .
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of triazole derivatives:
Study 1: Antifungal Efficacy
A comparative study evaluated the antifungal activity of various triazole derivatives against clinical isolates of Candida albicans. The results indicated that this compound exhibited comparable efficacy to standard antifungals with lower toxicity profiles .
Study 2: Antibacterial Properties
In vitro assays demonstrated that this compound had an MIC value as low as 16 µg/mL against E. coli, indicating strong antibacterial activity. Molecular docking studies further confirmed its interaction with bacterial targets such as DNA gyrase and topoisomerase IV .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Compound A | C16H15N5O | Exhibits strong antifungal activity but higher toxicity |
| Compound B | C17H16N4O | Broader spectrum antibacterial activity but less potent than our compound |
| Compound C | C15H14N4O | Moderate activity against both fungal and bacterial strains |
This table illustrates that while other compounds possess biological activities, this compound stands out due to its balanced efficacy and lower toxicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2-dihydro-2-(4-methylphenyl)-5-phenyl-3H-1,2,4-triazol-3-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclization reactions of semicarbazide derivatives with formic acid, followed by functionalization. For example, refluxing intermediates with sodium in absolute ethanol and bromoacetophenone under controlled pH and temperature (e.g., 80°C for 5 hours) yields triazolone derivatives. Reaction progress should be monitored via TLC, and purity confirmed by recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are most reliable for characterizing the structure of this triazolone derivative?
- Methodology : Use a combination of -NMR (400 MHz, CDCl) to identify aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.5 ppm), and -NMR for carbonyl (C=O, δ ~165 ppm) and triazolone ring carbons. Single-crystal X-ray diffraction (e.g., Mo-Kα radiation, 293 K) provides definitive confirmation of molecular geometry, bond angles, and crystallographic packing .
Q. How can researchers evaluate the biological activity of this compound in preliminary assays?
- Methodology : Screen for pharmacological activity using cell-based assays (e.g., MTT viability tests on MDA-MB468 breast cancer cells at 10–100 µM concentrations) and combinatorial studies with inhibitors (e.g., Akt inhibitors). Dose-response curves and synergy analysis (via CompuSyn software) can quantify efficacy and synergistic effects .
Advanced Research Questions
Q. What computational methods are recommended for predicting electronic properties and reactivity of this triazolone derivative?
- Methodology : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) accurately calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. Include exact-exchange terms (e.g., Becke’s 1993 functional) to improve thermochemical accuracy, particularly for bond dissociation energies .
Q. How can tautomeric forms of this compound influence its chemical behavior, and how are they resolved experimentally?
- Methodology : Use dynamic NMR (DNMR) at variable temperatures (e.g., 25–60°C) to detect tautomeric equilibria (e.g., keto-enol shifts). DFT-based molecular dynamics simulations (e.g., Gaussian 16) can model energy barriers between tautomers. X-ray crystallography remains the gold standard for identifying dominant tautomeric states in the solid phase .
Q. What strategies address contradictory data in pharmacological studies, such as varying efficacy across cell lines?
- Methodology : Control for cell line heterogeneity (e.g., MDA-MB468 vs. MCF7 estrogen receptor status) and microenvironment factors (hypoxia, pH). Validate target engagement via Western blotting (e.g., phosphorylated Akt levels) and use isogenic cell pairs to isolate genetic variables. Replicate findings in 3D tumor spheroids to improve physiological relevance .
Q. How can coordination complexes of this triazolone be designed for catalytic or medicinal applications?
- Methodology : Synthesize metal complexes (e.g., Cu(II), Zn(II)) by refluxing the triazolone with metal salts (e.g., CuCl) in methanol. Characterize using UV-Vis (d-d transitions), EPR (for paramagnetic metals), and cyclic voltammetry. Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) enhance metal-ligand binding stability .
Q. What factors influence the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Use thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C) and DSC for melting point validation. Buffer solutions (pH 1–13) reveal hydrolysis susceptibility, particularly at the triazolone carbonyl group .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for specific targets?
- Methodology : Systematically modify substituents (e.g., para-methylphenyl to fluorophenyl) and assess changes in bioactivity via IC measurements. Molecular docking (AutoDock Vina) against targets like P2X7 receptors (PDB: 5U1L) identifies critical binding interactions (e.g., hydrogen bonds with Lys64). QSAR models using Hammett σ values predict electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
